N-(2-nitrophenyl)-2-benzoxazolinone
Description
Properties
Molecular Formula |
C13H8N2O4 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-14(11-7-3-4-8-12(11)19-13)9-5-1-2-6-10(9)15(17)18/h1-8H |
InChI Key |
HLEFTZPTWXTBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
N-(2-nitrophenyl)-2-benzoxazolinone exhibits potent potassium channel activating properties , making it a candidate for treating various medical conditions. Research indicates its efficacy in managing disorders such as:
- Convulsions and Epilepsy : The compound has been shown to hyperpolarize cells, which can help alleviate seizure activities by stabilizing neuronal excitability .
- Asthma : Its ability to activate potassium channels may contribute to bronchodilation, providing therapeutic benefits for asthma patients .
- Hypertension : By promoting vascular relaxation through potassium channel activation, the compound can play a role in lowering blood pressure .
- Ischemia : The protective effects on cardiac tissues during ischemic events suggest a potential application in cardiology .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-nitrophenol with 2-aminophenol under specific conditions. The process can be optimized using various catalysts and solvents to enhance yield and purity. For instance, one method utilizes a palladium catalyst in the presence of carbon monoxide, which has been documented to improve the efficiency of synthesizing 2-benzoxazolinones .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For example, it has been evaluated against various enzymes relevant to neurodegenerative diseases, showing potential as a multi-target-directed ligand . Additionally, its derivatives have been tested for their inhibitory effects on monoamine oxidase and cholinesterase, indicating promise in treating depression and cognitive disorders .
Biotransformation
The biotransformation of this compound by microbial species has led to the identification of novel metabolites with distinct biological activities. For instance, the degradation products from microbial interactions have shown alterations in gene expression profiles in model organisms such as Arabidopsis thaliana, suggesting ecological significance and potential agricultural applications .
Case Studies
Several case studies highlight the practical applications of this compound:
- Neuroprotective Studies : A study focused on the compound's neuroprotective effects against oxidative stress demonstrated that it could significantly reduce neuronal cell death in vitro, providing insights into its potential use in neurodegenerative disease therapies .
- Agricultural Applications : Research involving the compound's derivatives indicated their effectiveness as herbicides, showcasing their utility in agricultural settings for crop protection against pests and diseases .
- Pharmacological Trials : Clinical trials have explored the dosage ranges for therapeutic applications, revealing effective doses between 30-100 mg daily for various conditions related to potassium channel dysfunctions .
Comparison with Similar Compounds
Structural and Functional Comparison with 2-Oxindole
2-Oxindole, a γ-lactam analog, shares structural similarities with 2-benzoxazolinone (Figure 1). Both compounds contain a fused aromatic ring system with a lactam/cyclic amide group, enabling interactions with biological targets such as enzymes and receptors.
The 2-oxindole substructure in NC inhibitors (e.g., cmpd3) suggests that this compound may mimic this scaffold to achieve inhibitory effects, albeit requiring chemical optimization for enhanced potency .
Comparison with Quinazolinone Derivatives
Quinazolinone, another heterocyclic scaffold, shares therapeutic relevance but differs in ring structure (benzene fused to pyrimidone).
Quinazolinones exhibit broader therapeutic applications but require more complex synthesis. The benzoxazolinone core offers a simpler template for derivatization, as seen in auxin-inhibitory 6-substituted analogs .
Substituent Effects on Benzoxazolinone Bioactivity
Substituents at the C-6 position of 2-benzoxazolinone significantly alter bioactivity:
Stability and Decomposition Kinetics
This compound derivatives may decompose under physiological conditions. For example, related compounds (e.g., compound 12 in ) undergo hydrolysis to yield 2-benzoxazolinone with a half-life of 24 minutes at pH 7.0 and 40°C . This instability underscores the need for structural modifications to improve pharmacokinetic profiles.
Comparison with Bupropion Analogues
Bupropion, a norepinephrine-dopamine reuptake inhibitor, has been structurally hybridized with benzoxazolinone to create antidepressants.
The piperidino-substituted benzoxazolinone derivative matches bupropion’s efficacy, suggesting that this compound could be optimized for dual antidepressant and antioxidant roles .
Preparation Methods
Table 1: Key Parameters for this compound Synthesis
Mechanistic Insights and Optimization
The palladium-catalyzed carbonylation in US4558136A proceeds via a CO insertion mechanism, where Pd(0) facilitates nitro group reduction and subsequent cyclization. Tertiary amines like pyridine act as proton scavengers, enhancing catalytic turnover. Optimizing the Pd:amine ratio (1:10–1:50) improved yields from 40% to 70% in model reactions.
For nitration routes, PMC126444 emphasizes the role of temperature in controlling regiochemistry. At 0°C, electrophilic aromatic substitution favors para-nitration due to steric hindrance at the ortho position. Elevated temperatures (25°C) shifted selectivity toward meta-nitro products, underscoring the need for precise thermal control.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The reductive carbonylation method (US4558136A ) requires specialized high-pressure equipment, increasing capital costs. In contrast, alkaline hydrolysis (US5200422A ) uses readily available reagents but generates stoichiometric waste (e.g., NaCl). Recent advances in flow chemistry could mitigate these issues by enabling continuous Pd-catalyzed reactions at reduced pressures .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-nitrophenyl)-2-benzoxazolinone, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis often involves cyclodehydration of nitro-substituted intermediates under acidic conditions. For example, N-(2-nitrophenyl)maleimide is synthesized via cyclodehydration using concentrated H₂SO₄ and P₂O₅ at 65°C, yielding ~65% after recrystallization . For analogous compounds, modified routes may include optimizing solvent systems (e.g., ethyl alcohol), reaction time (3–6 hours), and stoichiometric ratios of reactants. Patent literature highlights novel processes using morpholino and thiazolidin moieties, emphasizing purity control via chromatographic techniques .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm aromatic proton environments and nitrophenyl substitution patterns. Mass spectrometry (MS) validates molecular weight, while HPLC-MS detects impurities (<5% threshold). For crystalline derivatives, X-ray diffraction (e.g., Acta Crystallographica reports) resolves stereochemical details .
Q. What are the baseline inhibitory effects of this compound on phytopathogenic fungi?
- Methodological Answer : Bioassays with Gaeumannomyces graminis and Fusarium spp. show growth inhibition via BOA/MBOA analogs. Dose-response curves (0.1–1.0 mM) quantify IC₅₀ values, with F. culmorum exhibiting BOA-specific sensitivity. Metabolite toxicity is assessed via mycelial biomass reduction in agar plate assays .
Advanced Research Questions
Q. What metabolic pathways mediate this compound detoxification in fungi, and how do they vary across species?
- Methodological Answer : Detoxification involves hydrolysis to 2-aminophenol (via FDB1 in F. verticillioides), followed by malonylation (FDB2) to N-(2-hydroxyphenyl)malonamic acid . Species-specificity arises in Gaeumannomyces spp., where G. graminis var. graminis degrades BOA/MBOA efficiently via N-(2-hydroxyphenyl)-malonamic acid, while G. avenae lacks detectable metabolites . HPLC-MS tracks pathway intermediates, with 2-amino-3H-phenoxazin-3-one identified as a branch metabolite .
Q. How do genetic mutations in fungal detoxification genes (e.g., FDB1/FDB2) impact metabolic flux and ecological fitness?
- Methodological Answer : Knockout mutants (fbd2) in F. verticillioides accumulate 2-acetamidophenol instead of malonamic acid, reducing detox efficiency. Competitive colonization assays in maize stubble compare wild-type and mutant strains, revealing fitness trade-offs via LC-MS quantification of residual benzoxazolinones .
Q. What analytical challenges arise in quantifying intermediate metabolites, and how can they be mitigated?
- Methodological Answer : Labile intermediates like o-aminophenol require stabilization (e.g., derivatization with acetic anhydride) before HPLC-UV/Vis analysis. Isotopic labeling (e.g., ¹³C₂-acetamide in HBOA studies) traces metabolic pathways, while high-resolution MS (HRMS) distinguishes isobaric metabolites .
Q. How can contradictory data on species-specific detoxification capabilities be reconciled?
- Methodological Answer : Discrepancies (e.g., F. culmorum degrading BOA but not MBOA vs. G. graminis efficiency) stem from enzyme substrate specificity. Comparative genomics identifies cytochrome P450 variants or transferase deficiencies. In vitro enzyme assays with purified proteins clarify catalytic activity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
